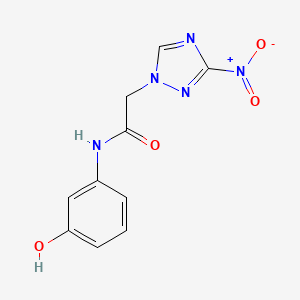![molecular formula C12H17N3O3 B5699763 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MPP+, is a toxic compound that has been extensively studied in scientific research. This compound has been used to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders.
作用机制
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound+ has been shown to selectively kill dopamine neurons in the substantia nigra, which is the area of the brain that is most affected in Parkinson's disease. This compound+ also causes oxidative stress and inflammation, which are thought to play a role in the development of Parkinson's disease.
实验室实验的优点和局限性
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which makes it an ideal tool for studying the mechanisms of Parkinson's disease. However, this compound+ is also highly toxic and must be handled with care. In addition, this compound+ is not a perfect model for Parkinson's disease, as it does not replicate all of the features of the disease.
未来方向
There are many future directions for 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ research. One area of research is to develop new treatments for Parkinson's disease based on the mechanisms of this compound+ toxicity. Another area of research is to use this compound+ as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, researchers can use this compound+ to study the effects of environmental toxins on the brain and develop new strategies for preventing and treating neurodegenerative disorders.
合成方法
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to this compound+ in the brain. MPTP is converted to this compound+ by the enzyme monoamine oxidase-B (MAO-B). This compound+ is then taken up by dopamine neurons, where it inhibits mitochondrial respiration and leads to cell death.
科学研究应用
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been used extensively in scientific research to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders. This compound+ is a potent neurotoxin that selectively kills dopamine neurons, which are the cells that are lost in Parkinson's disease. By studying the effects of this compound+ on dopamine neurons, researchers can gain insight into the mechanisms of Parkinson's disease and develop new treatments for this debilitating disorder.
属性
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-8-11(15(17)18)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTJVMVMZPOGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)



![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)

![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)